3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a brominated precursor with a triazole derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability .
Chemical Reactions Analysis
3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include isocyanates, hydrazides, and activated carbonyl compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Synthesis: It is utilized in the synthesis of complex heterocyclic compounds for research and development purposes.
Mechanism of Action
The mechanism of action of 3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
3-bromo-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds such as:
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a trifluoromethyl group instead of a bromine atom, which can lead to different biological activities and chemical properties.
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound lacks the methyl group, which can affect its reactivity and biological interactions.
Properties
Molecular Formula |
C6H9BrN4 |
---|---|
Molecular Weight |
217.07 g/mol |
IUPAC Name |
3-bromo-7-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C6H9BrN4/c1-10-2-3-11-5(4-10)8-9-6(11)7/h2-4H2,1H3 |
InChI Key |
XQLPVHCIKYBCEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(=NN=C2Br)C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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